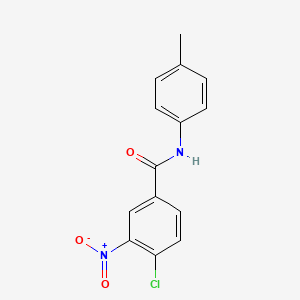

4-chloro-N-(4-methylphenyl)-3-nitrobenzamide

Description

4-Chloro-N-(4-methylphenyl)-3-nitrobenzamide (CAS: 328258-50-0) is a benzamide derivative with the molecular formula C₁₄H₁₁ClN₂O₃ and a molecular weight of 290.70 g/mol . Structurally, it features a benzamide core substituted with a chlorine atom at the 4-position, a nitro group at the 3-position, and an N-linked 4-methylphenyl group. This compound is primarily used in research settings, as evidenced by its discontinued commercial availability from suppliers like CymitQuimica . Its synthesis typically involves reacting substituted benzoyl chlorides with appropriate amines, a method common to benzamide derivatives .

Properties

IUPAC Name |

4-chloro-N-(4-methylphenyl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-2-5-11(6-3-9)16-14(18)10-4-7-12(15)13(8-10)17(19)20/h2-8H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMCOQACEIMCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylphenyl)-3-nitrobenzamide typically involves the nitration of 4-chloro-N-(4-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Reduction: 4-chloro-N-(4-methylphenyl)-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: 4-chloro-N-(4-carboxyphenyl)-3-nitrobenzamide.

Scientific Research Applications

4-chloro-N-(4-methylphenyl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Chloro-N-(4-Methoxyphenyl)-3-Nitrobenzamide (CAS: 300861-08-9)

- Structural Difference : The 4-methylphenyl group in the target compound is replaced with a 4-methoxyphenyl group.

- Impact : The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents compared to the methyl group (-CH₃). This substitution may alter pharmacokinetic properties, such as membrane permeability .

4-Chloro-N-(3-Chloro-4-Methylphenyl)-3-Nitrobenzamide

- Structural Difference : An additional 3-chloro substituent on the phenyl ring.

- This compound (CAS: 196875-95-3) shares the same molecular formula but distinct substitution patterns .

Variations in the Amide Side Chain

N-(2-Aminoethyl)-4-Chloro-N-(4-Chlorophenyl)-3-Nitrobenzamide Hydrochloride (Compound 35)

- Structural Difference : Features an ethylamine side chain and a 4-chlorophenyl group instead of 4-methylphenyl.

- Biological Activity: Demonstrated potent inhibitory activity against Trypanosoma brucei (EC₅₀ = 0.12 µM), highlighting the role of the aminoethyl group in enhancing antiparasitic efficacy .

N-(3-Acetamidophenyl)-4-Chloro-3-Nitrobenzamide

- Structural Difference : Substitution with a 3-acetamidophenyl group.

- Impact : The acetamido (-NHCOCH₃) group introduces hydrogen-bonding capability, which could improve target binding affinity in enzyme inhibition studies .

Sulfonamide Derivatives

- Example : 4-Chloro-N-[(4-Methylphenyl)Sulfonyl]-N-Propyl Benzamide (1A)

- Structural Difference : Replaces the benzamide moiety with a sulfonamide group.

- Biological Activity : Exhibited moderate antimicrobial activity against Brevibacterium linens (MIC = 50 µg/mL), suggesting that sulfonamide derivatives may have broader-spectrum antibacterial applications compared to benzamides .

Nitrobenzamide Derivatives

- Example : 4-Nitro-N-(3-Nitrophenyl)Benzamide

Physicochemical and Pharmacokinetic Properties

*Estimated using fragment-based methods.

Biological Activity

4-chloro-N-(4-methylphenyl)-3-nitrobenzamide, also known by its CAS number 328258-50-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H12ClN3O3

- Molecular Weight : 305.72 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Cholinesterase Inhibition

Another area of research focuses on the compound's ability to inhibit cholinesterases, which are critical in neurotransmission. Inhibition of these enzymes can have implications for treating neurodegenerative diseases.

Table 2: Cholinesterase Inhibition Data

| Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|

| Acetylcholinesterase (AChE) | 5.0 | >10 |

| Butyrylcholinesterase (BChE) | 8.0 | >8 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Cholinesterase Interaction : It binds to the active site of cholinesterases, inhibiting their function and increasing acetylcholine levels, which may enhance neurotransmission.

Case Study 1: Anticancer Activity in Animal Models

In a study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to the control group. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of the compound in a rat model of Alzheimer's disease. Results indicated that treatment with the compound improved cognitive functions and reduced neuroinflammation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.